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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl bromide

Cat. No.: B1586071 Get Quote

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-fluorobenzene: Structure,

Properties, and Synthetic Applications

Abstract
1-(Bromomethyl)-4-chloro-2-fluorobenzene is a trifunctional aromatic compound of significant

interest to the fields of organic synthesis and medicinal chemistry. Its strategic importance lies

in the differential reactivity of its substituents: a highly labile benzylic bromide, a moderately

reactive aryl chloride, and an electron-withdrawing aryl fluoride. This guide provides a

comprehensive overview of its chemical identity, elucidates its structural and naming

conventions, and presents its physicochemical properties. Furthermore, it offers expert insight

into its synthesis, chemical reactivity, and applications as a versatile building block in the

development of complex molecules, particularly for pharmaceutical research. Safety protocols

and handling procedures are also detailed to ensure its safe and effective use in a laboratory

setting.

Chemical Identity and Physicochemical Properties
Structure and IUPAC Nomenclature
The structure of 1-(bromomethyl)-4-chloro-2-fluorobenzene consists of a benzene ring

substituted with four different groups. According to IUPAC nomenclature rules for benzene

derivatives, the principal functional group or the point of attachment dictates the base name

and numbering. In this case, the "bromomethyl" group (-CH₂Br) attached to the benzene ring
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makes it a derivative of toluene. The numbering of the benzene ring begins at the carbon atom

bearing the bromomethyl group.

The correct IUPAC name is 1-(bromomethyl)-4-chloro-2-fluorobenzene. This name precisely

describes the arrangement of the substituents:

Benzene: The core aromatic ring.

1-(bromomethyl): A methyl group substituted with a bromine atom is located at position 1.

4-chloro: A chlorine atom is at position 4.

2-fluoro: A fluorine atom is at position 2.

A common synonym for this compound is 4-Chloro-2-fluorobenzyl bromide.[1]

Physicochemical Data
A summary of the key chemical and physical properties of 1-(bromomethyl)-4-chloro-2-

fluorobenzene is provided below. These properties are critical for its handling, storage, and

application in synthetic protocols.

Property Value Source(s)

CAS Number 71916-82-0 [1]

Molecular Formula C₇H₅BrClF

Molecular Weight 223.47 g/mol

Appearance
Clear, colorless to light

orange/yellow liquid

Boiling Point 96-98 °C at 15 mmHg

Density ~1.654 g/cm³ (Predicted)

Vapor Pressure 0.155 mmHg at 25°C

Refractive Index 1.5680
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Synthesis and Characterization
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially scalable approach to synthesizing 1-(bromomethyl)-4-chloro-

2-fluorobenzene is through the radical bromination of the corresponding toluene derivative, 4-

chloro-2-fluoro-1-methylbenzene. This precursor is readily available. The benzylic C-H bonds of

the methyl group are significantly weaker than the aromatic C-H bonds, allowing for selective

functionalization under radical conditions.

1-(Bromomethyl)-4-chloro-2-fluorobenzene

Radical Bromination
(e.g., NBS, AIBN)

4-Chloro-2-fluoro-1-methylbenzene

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 1-

(bromomethyl)-4-chloro-2-fluorobenzene.

Materials:

4-chloro-2-fluoro-1-methylbenzene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
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Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve 4-chloro-2-fluoro-1-methylbenzene in CCl₄.

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of

AIBN to the solution.

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4

hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the

starting material. The byproduct, succinimide, will float to the surface upon completion.

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide solid and

wash it with a small amount of cold CCl₄.

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially

with saturated sodium bicarbonate solution, water, and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product, a clear oil, can be purified by vacuum distillation to

yield the high-purity 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Structural Validation
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques:
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¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the

benzylic methylene (-CH₂) protons.

¹³C NMR: Will confirm the number of unique carbon environments.

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular

weight, along with a characteristic isotopic pattern for compounds containing bromine and

chlorine.

Chemical Reactivity and Synthetic Utility
The primary value of 1-(bromomethyl)-4-chloro-2-fluorobenzene in synthesis stems from the

orthogonal reactivity of its functional groups. The benzylic bromide is a highly reactive

electrophile, readily participating in nucleophilic substitution reactions, while the aryl halides are

relatively inert under these conditions but can be activated for cross-coupling reactions.

Step 1: Nucleophilic Substitution Step 2: Cross-Coupling

1-(Bromomethyl)-4-chloro-2-fluorobenzene Nucleophile (Nu-H)
Base

Intermediate A
(Benzylic position functionalized)

Boronic Acid / Amine
Pd Catalyst

Final Product
(Disubstituted)

Click to download full resolution via product page

Caption: Sequential functionalization workflow for the title compound.

This differential reactivity allows for a stepwise synthetic strategy:

Alkylation: The benzylic bromide serves as a potent alkylating agent for a wide range of

nucleophiles, including amines, phenols, thiols, and carbanions, to form C-N, C-O, C-S, and

C-C bonds, respectively.

Cross-Coupling: Following the initial alkylation, the aryl chloride at the C4 position can

participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira) to introduce further complexity. The fluorine atom at C2 generally
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remains as a stable substituent that can modulate the electronic and pharmacological

properties of the final molecule.

Applications in Drug Discovery
Halogenated organic compounds are of paramount importance in medicinal chemistry. The

inclusion of chlorine and fluorine atoms, as seen in this molecule, can significantly alter a drug

candidate's metabolic stability, lipophilicity, and binding affinity. 1-(bromomethyl)-4-chloro-2-

fluorobenzene is a valuable building block for synthesizing pharmaceutical intermediates.[2]

While specific drug synthesis pathways using this exact molecule are proprietary, its utility can

be inferred from the applications of structurally similar compounds in creating inhibitors of

kinases like IKK2 and in the development of cancer therapies.[3][4]

Safety and Handling
1-(bromomethyl)-4-chloro-2-fluorobenzene is a hazardous chemical that requires careful

handling to minimize risk.

Hazard Identification
Hazard Class GHS Classification Precautionary Statements

Skin Corrosion/Irritation Category 1B / Category 2

H314: Causes severe skin

burns and eye damage / H315:

Causes skin irritation.[1][5]

Eye Damage/Irritation Category 1 / Category 2

H318: Causes serious eye

damage / H319: Causes

serious eye irritation.[1][5]

Respiratory Irritation STOT SE Category 3
H335: May cause respiratory

irritation.[5][6]

Recommended Procedures
Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of vapors.[1] Ensure that an eyewash station and safety shower are readily

accessible.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/applications-1-bromo-4-chloro-2-fluorobenzene-pharmaceutical-synthesis-iy
https://www.ossila.com/products/1-bromo-2-chloro-4-fluorobenzene
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1298503.htm
https://www.fishersci.com/store/msds?partNumber=AAH26814&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC294050050&productDescription=1-BROMO-4-CHLORO-2-FLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH26814&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC294050050&productDescription=1-BROMO-4-CHLORO-2-FLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC294050050&productDescription=1-BROMO-4-CHLORO-2-FLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/sds/1-bromo-4-chloro-2-fluorobenzene-pd180521111659.html
https://www.fishersci.com/store/msds?partNumber=AAH26814&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH26814&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles and a face shield.

Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[1] Keep away

from incompatible materials such as strong oxidizing agents.[5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated

for corrosive materials.[1]

Conclusion
1-(Bromomethyl)-4-chloro-2-fluorobenzene is a strategically designed synthetic intermediate

offering a powerful platform for the construction of complex organic molecules. Its defining

feature is the orthogonal reactivity of its benzylic bromide and aryl chloride moieties, enabling

selective, stepwise functionalization. This versatility, combined with the modulating effects of its

fluorine substituent, makes it a highly valuable tool for researchers and scientists, particularly

those engaged in drug discovery and development. Adherence to strict safety protocols is

essential when handling this reactive and hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromomethyl-4-chloro-2-fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC294050050&productDescription=1-BROMO-4-CHLORO-2-FLUOR+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/sds/1-bromo-4-chloro-2-fluorobenzene-pd180521111659.html
https://www.benchchem.com/product/b1586071#structure-and-iupac-name-of-1-bromomethyl-4-chloro-2-fluorobenzene
https://www.benchchem.com/product/b1586071#structure-and-iupac-name-of-1-bromomethyl-4-chloro-2-fluorobenzene
https://www.benchchem.com/product/b1586071#structure-and-iupac-name-of-1-bromomethyl-4-chloro-2-fluorobenzene
https://www.benchchem.com/product/b1586071#structure-and-iupac-name-of-1-bromomethyl-4-chloro-2-fluorobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

